tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS No.: 1445951-29-0
Cat. No.: VC2969420
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445951-29-0 |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18) |
| Standard InChI Key | QOMFFLBBGJCZBS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1445951-29-0 |
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18) |
| Standard InChIKey | QOMFFLBBGJCZBS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO |
This compound serves as an important building block in organic synthesis and pharmaceutical research, with its structure enabling diverse chemical modifications and biological interactions .
Chemical Properties
Physical Characteristics
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is typically obtained as a solid compound. Its spirocyclic structure contributes to its three-dimensional conformation, which influences its chemical reactivity and potential interactions with biological targets. The compound's molecular weight of 284.35 g/mol places it within a range considered favorable for many drug-like properties .
Structural Features
The compound's structure includes several significant features:
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A spirocyclic core where a cyclic amine (piperidine) and a lactam ring share a quaternary carbon atom
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A tert-butyloxycarbonyl (Boc) protecting group attached to the piperidine nitrogen
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A hydroxymethyl group at position 4 of the diazaspiro system
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An oxo (carbonyl) functionality at position 3, forming part of the lactam structure
These structural elements provide various sites for chemical modifications, allowing the compound to serve as a versatile synthetic intermediate. The hydroxymethyl group, in particular, offers a reactive site for further functionalization through oxidation, substitution, or other transformations.
Biological Activity and Applications
Chemical Research Applications
Beyond its potential biological applications, this compound serves as a valuable building block in organic synthesis. Its functional groups provide multiple sites for chemical modifications, making it useful for the preparation of more complex molecules with specific properties. The spirocyclic core, in particular, offers a rigid scaffold that can be incorporated into the design of molecules with defined three-dimensional orientations.
Chemical Reactions and Analysis
Common Reaction Types
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions, primarily centered around its functional groups:
Hydroxymethyl Group Reactions
The hydroxymethyl group can undergo several transformations:
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Oxidation: Conversion to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane
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Substitution: Replacement with halides (e.g., using thionyl chloride or phosphorus tribromide) to create reactive intermediates for further functionalization
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Esterification: Formation of esters through reaction with carboxylic acids or acid chlorides
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Etherification: Creation of ethers via Williamson ether synthesis or other methods
Carbonyl Group Reactions
The oxo (carbonyl) functionality can participate in:
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Reduction: Conversion to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
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Nucleophilic addition: Reaction with nucleophiles such as amines, hydrazines, or Grignard reagents
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Wittig reactions: Formation of olefins through reaction with phosphorus ylides
Boc Group Reactions
The tert-butyloxycarbonyl (Boc) protecting group can be:
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Cleaved: Removal under acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free amine
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Exchanged: Replacement with other protecting groups or functional groups through deprotection followed by selective functionalization
Analytical Methods
Characterization and analysis of tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involve standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound
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Mass Spectrometry: LC-MS analysis confirms molecular weight and can help identify potential impurities
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HPLC: Analytical HPLC determines purity and can be used for quality control
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IR Spectroscopy: Identifies key functional groups, particularly the carbonyl and hydroxyl moieties
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X-ray Crystallography: Provides definitive structural information if suitable crystals can be obtained
Comparison with Similar Compounds
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate belongs to a family of diazaspiro compounds with related structures. Comparing this compound with structurally similar analogs provides insights into structure-activity relationships and potential applications.
These structural variations result in differences in reactivity, physical properties, and potential biological activities. For instance, the presence of the hydroxymethyl group in tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate provides an additional site for chemical modification compared to tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Similarly, the position of the hydroxymethyl group (at position 4 rather than position 1) distinguishes it from tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, potentially affecting its three-dimensional structure and biological interactions .
Research Findings and Future Directions
Future Research Directions
Future research on tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate may include:
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Comprehensive biological screening: Systematic evaluation of the compound's effects on various biological targets to identify potential therapeutic applications
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Structural optimization: Synthesis of derivatives with modified substituents to enhance specific activities or improve pharmacokinetic properties
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Mechanism of action studies: Detailed investigation of how the compound interacts with biological targets at the molecular level
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Development of new synthetic routes: Exploration of more efficient and scalable methods for preparing the compound and its derivatives
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Application in combination therapies: Assessment of potential synergistic effects when used in combination with established therapeutic agents
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